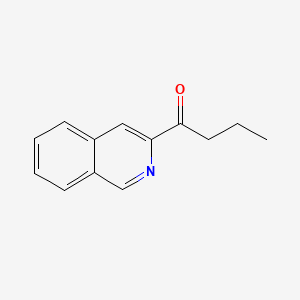
1-Butanone, 1-(3-isoquinolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE is an organic compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features an isoquinoline moiety attached to a butanone group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE can be achieved through several methods. One common approach involves the condensation of isoquinoline with butanone under acidic or basic conditions. Another method includes the use of metal catalysts, such as copper(II) complexes, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE often involves multi-step processes that ensure high yields and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoquinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE can be compared with other isoquinoline derivatives, such as:
- 1-(ISOQUINOLIN-1-YL)BUTAN-1-ONE
- 1-(ISOQUINOLIN-2-YL)BUTAN-1-ONE
- 1-(ISOQUINOLIN-4-YL)BUTAN-1-ONE
These compounds share similar structural features but differ in the position of the isoquinoline moiety. The unique positioning of the isoquinoline group in 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
7661-41-8 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-isoquinolin-3-ylbutan-1-one |
InChI |
InChI=1S/C13H13NO/c1-2-5-13(15)12-8-10-6-3-4-7-11(10)9-14-12/h3-4,6-9H,2,5H2,1H3 |
Clave InChI |
SQGDAWQXQGUGEX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC2=CC=CC=C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)

![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)


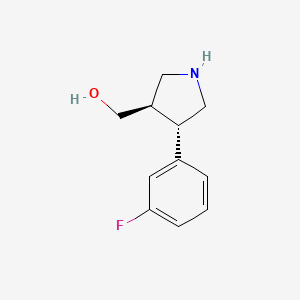
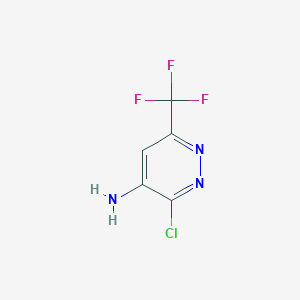



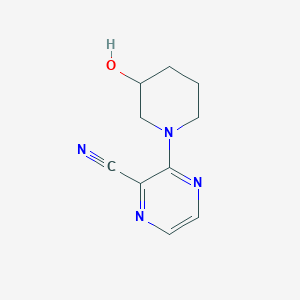
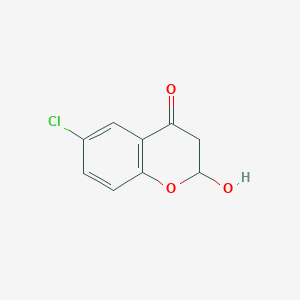
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)

